molecular formula C16H16F3NO2S B2538596 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide CAS No. 2097861-32-8

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2538596
CAS No.: 2097861-32-8
M. Wt: 343.36
InChI Key: NFIVUUAGBPIXQJ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide (CAS 2097913-89-6) is a synthetic benzamide derivative with a molecular formula of C16H16F3NO2S and a molecular weight of 343.37 g/mol . This compound features a hybrid structure incorporating a thiophene ring, a trifluoromethyl phenyl group, and a hydroxypropyl linker, which may be of significant interest in medicinal chemistry and drug discovery research. The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity . Benzamide scaffolds are known to be explored as inhibitors for various biological targets, such as the P2X7 receptor, which is implicated in inflammatory and neurological disorders . Furthermore, the thiophene moiety is a privileged structure in the design of bioactive molecules. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a starting point for developing novel enzyme or receptor ligands. This product is intended for Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S/c1-15(22,8-11-5-6-23-9-11)10-20-14(21)12-3-2-4-13(7-12)16(17,18)19/h2-7,9,22H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVUUAGBPIXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-hydroxy-2-[(thiophen-3-

Biological Activity

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14F3N1O2S1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has been highlighted in recent studies. These enzymes play critical roles in neurotransmission and are significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Biological Activities

  • Enzyme Inhibition : The compound has been reported to exhibit inhibitory effects on AChE and BChE, which are crucial for the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic signaling in the brain .
  • Antioxidant Properties : Research indicates that compounds with similar structures may possess antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases, including cancer and neurodegeneration .
  • Anti-inflammatory Effects : There is evidence suggesting that this class of compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

StudyFindings
Study 1 Demonstrated significant inhibition of AChE with IC50 values in the low micromolar range, indicating strong potential for cognitive enhancement in Alzheimer's disease models .
Study 2 Showed antioxidant activity comparable to established antioxidants, suggesting a protective effect against oxidative damage in neuronal cells .
Study 3 Reported anti-inflammatory effects through modulation of pro-inflammatory cytokines in vitro, highlighting potential applications in treating inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-(trifluoromethyl)benzamide has been investigated for its potential as a drug candidate. Its structural components suggest possible interactions with biological targets, making it a subject of interest in drug development.

Potential Therapeutic Areas:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Properties : There is ongoing research into the anticancer potential of this compound, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells .

The compound's biological activity has been explored through various studies, revealing its potential in multiple therapeutic contexts.

Table 1: Biological Activity Overview

Activity TypeDescription
AntimicrobialEffective against various bacterial strains; MIC values indicate strong efficacy .
AnticancerInvestigated for effects on cancer cell lines; shows promise in inducing apoptosis .
Anti-inflammatoryPotential to reduce inflammation markers in vitro .

Material Science

In addition to its medicinal applications, this compound is also being explored for its utility in material science.

Applications in Material Science:

  • Advanced Materials Development : The unique electronic properties attributed to the trifluoromethyl group and thiophene ring make this compound suitable for the development of advanced materials with specific electronic or optical properties .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Singh et al. (2017), related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and MRSA. The findings suggest that the trifluoromethyl group enhances the antibacterial efficacy of these compounds, indicating a similar potential for this compound .

Case Study 2: Anticancer Research

Research published in Molecules (2020) highlights the anticancer properties of compounds with similar structural motifs. The study found that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines, suggesting that this compound may exhibit comparable effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl Substitutions

  • 4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide (9b)
    This compound () shares the trifluoromethylbenzamide core but incorporates a diazepane ring and a longer butyl chain. The synthesis achieved a 56% yield via refluxing with triethylamine in THF, followed by column chromatography. The diazepane moiety likely enhances solubility and receptor binding compared to the simpler hydroxypropyl chain in the target compound .
  • N-[1-(3-chloropyrazin-2-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide
    Synthesized using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (), this analogue features dual trifluoromethyl groups and a pyrazine ring, which may confer distinct electronic and steric effects. The use of MeCN as a solvent contrasts with THF in other syntheses, suggesting solvent-dependent reactivity .

Benzamides with Heterocyclic Substituents

  • N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide () This derivative includes a thienylmethylthio group and a cyano-fluorophenyl side chain. The thiophene moiety, as in the target compound, contributes to π-π stacking interactions, but the thioether linkage may alter metabolic stability compared to the hydroxypropyl group .
  • N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Lacking the trifluoromethyl group, this compound instead has a methyl substituent and an N,O-bidentate directing group.

Bioactive Benzamides in Agrochemicals

  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
    A commercial fungicide, flutolanil shares the trifluoromethylbenzamide backbone but substitutes the hydroxypropyl-thiophene group with an isopropoxyphenyl chain. This structural difference likely impacts target specificity, as flutolanil inhibits succinate dehydrogenase in fungi, whereas the target compound’s bioactivity (if any) remains uncharacterized .

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s trifluoromethyl and thiophene groups align with trends in medicinal chemistry, where CF₃ enhances lipophilicity and thiophene aids in aromatic interactions .
  • Bioactivity Gaps : Unlike flutolanil () or ’s anticancer derivatives, the target compound’s biological activity is underexplored. Its hydroxypropyl-thiophene chain may offer unique pharmacokinetic properties warranting further study.

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